- Zeolite-Encaged Single-Atom Rhodium Catalysts: Highly-Efficient Hydrogen Generation and Shape-Selective Tandem Hydrogenation of NitroarenesAngewandte Chemie, 2019, 58(51), 18570-18576,
Cas no 95-64-7 (3,4-Dimethylaniline)
3,4-Dimethylaniline structure
3,4-Dimethylaniline Properties
Names and Identifiers
-
- 3,4-Dimethylaniline
- 3,4-Xylidine
- 3,4-Dimethylanilin
- 3,4-DIMETHYLANILINE D
- 3,4-DIMETHYLANILINE FOR SYNTHESIS
- 3,4-dimethylbenzenamine
- 3,4-dimethylphenylamine
- 3,4-DitolueneAmine
- 3,4-XYLIDINE (3,4-DIMETHYLANILINE)
- 3,4-Xylylamine
- 4-AMINO-O-XYLENE
- aniline,3,4-dimethyl
- ASYM-O-XYLIDINE
- 1-Amino-3,4-dimethylbenzene
- 3,4-Dimethylaminobenzene
- 3,4-Dimethylbenzenamine (ACI)
- 3,4-Xylidine (8CI)
- 4-Amino-1,2-dimethylbenzene
- NSC 41800
- NSC 7099
- SCHEMBL33278
- Q4634078
- 3,4-Dimethylbenzeneamine
- 4-12-00-02502 (Beilstein Handbook Reference)
- F2190-0465
- HSDB 2095
- SMR001307311
- 3,4-XYLIDINE
- XYLIDINE 3,4-DIMETHYLBENZENAMINE [MI]
- 3-ethyl-4-hydroxy-pyrido[1,2-a]pyrimidin-2-one
- MFCD00007810
- HMS3039N06
- EN300-19070
- PS-4095
- 3,4-Dimethylbenzenamine
- 4-Amino-1,2-xylene
- Benzene, 4-amino-1,2-dimethyl-
- W-100161
- Aniline, 3,4-dimethyl-
- UNII-R27I33AIDT
- D0670
- 3506D145-E251-4BEA-B1C2-57DE580CBCA1
- 3,4-XYLIDINE [HSDB]
- BRN 0507414
- STL169144
- DB03018
- 3,4-dimetylaniline
- AKOS000119113
- AI3-22779
- 34A
- NSC-7099
- CCRIS 4741
- STR00577
- NS00006565
- NSC41800
- Aniline, 3,4-dimethyl
- 95-64-7
- NSC-41800
- DB-021935
- PD007454
- Z104472552
- CHEBI:39901
- WLN: ZR C1 D1
- AC-10833
- BIDD:GT0847
- Benzenamine,4-dimethyl-
- CAS-95-64-7
- EC 202-437-4
- NSC7099
- Tox21_200058
- (3,4-dimethyl-phenyl)-amine
- XYLIDINE 3,4-DIMETHYLBENZENAMINE
- 3,4-Dimethylaniline, 98%
- XYLIDINE, 3,4-
- NCGC00091393-02
- MLS002302996
- EINECS 202-437-4
- (3,4-dimethylphenyl)amine
- NCGC00091393-01
- DTXSID3026308
- 4-AMINO-O-TOLUENE
- DTXCID406308
- CHEMBL1230039
- Benzenamine, 3,4-dimethyl-
- R27I33AIDT
- 3,4-dimethylbenzene-1-amine
- 3,4-dimethyl-phenylamine
- NCGC00257612-01
- 3,4-dimethyl aniline
- +Expand
-
- MFCD00007810
- DOLQYFPDPKPQSS-UHFFFAOYSA-N
- 1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3
- NC1C=C(C)C(C)=CC=1
- 507414
Computed Properties
- 121.08900
- 1
- 1
- 0
- 121.089
- 9
- 90.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26A^2
Experimental Properties
- 2.46680
- 26.02000
- 14,10084
- 1.5135 (estimate)
- <1 g/L (24 ºC)
- 226 °C(lit.)
- 49-51 °C (lit.)
- 0.1±0.4 mmHg at 25°C
- Fahrenheit: 224.6 ° f
Celsius: 107 ° c - methanol: 0.1 g/mL, clear
- The pure product is a sheet or columnar crystal, colorless to light reddish brown oily liquid.
- Slightly soluble in water and chloroform, soluble in petroleum ether, ether and alcohol.
- Sensitive to light
- 1.076
3,4-Dimethylaniline Security Information
- GHS06 GHS08 GHS09
- ZE9450000
- 2
- 6.1
- S28-S36/37-S45-S61-S28A
- II
- R23/24/25; R33; R51/53
- T N
- UN 3452 6.1/PG 2
- H301,H311,H331,H373,H411
- P261,P273,P280,P301+P310,P311
- warning
- Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- II
- 23/24/25-33-51/53
- Danger
- Yes
- 6.1
- 8
3,4-Dimethylaniline Customs Data
- 29214910
-
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Dimethylaniline Price
3,4-Dimethylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Rhodium Solvents: Methanol , Water ; 5 min, 298 K
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Cuprous chloride , Potassium borohydride Solvents: Methanol
Reference
- Reduction with metal borohydride-transition metal salt system. I. Reduction of aromatic nitro compounds with potassium borohydride-copper(I) chlorideSynthetic Communications, 1989, 19(17), 3047-50,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Reference
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen sourceSynthetic Communications, 2018, 48(19), 2475-2484,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide , Ammonia Catalysts: Cuprous iodide Solvents: Water ; 24 h, 25 ± 3 °C
Reference
- CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solutionJournal of Organic Chemistry, 2011, 76(7), 2296-2300,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Disodium sulfide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 30 min, 80 °C
Reference
- Liquid-liquid-liquid phase transfer catalysis: A novel and green concept for selective reduction of substituted nitroaromaticsAdvanced Synthesis & Catalysis, 2005, 347(9), 1235-1241,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Palladium chloride , Benzenesulfonic acid, 4,4′-[1,2-ethanediylbis(nitrilomethylidyne)]bis[3-hydroxy-… Solvents: Ethanol , Water ; 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 16 h, pH 6 - 7, 70 °C
1.3 Reagents: Sodium hydroxide , Hydrogen Solvents: Water ; 90 °C; 6 - 10 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 16 h, pH 6 - 7, 70 °C
1.3 Reagents: Sodium hydroxide , Hydrogen Solvents: Water ; 90 °C; 6 - 10 h, 90 °C
Reference
- A process for preparing 3,4-dimethylaniline, China, , ,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Reference
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol , Water ; 3 h, 75 °C
Reference
- Industrial Cunninghamia lanceolata carbon supported FeO(OH) nanoparticles-catalyzed hydrogenation of nitroarenesCatalysis Communications, 2022, 162,,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Disodium sulfide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 80 °C
Reference
- Intensification of Rates and Selectivity Using Tri-liquid versus Bi-liquid Phase Transfer Catalysis: Insight into Reduction of 4-Nitro-o-xylene with Sodium SulfideIndustrial & Engineering Chemistry Research, 2007, 46(10), 2951-2961,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Reference
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Imidazolium chloride ; 3 h, 150 °C
Reference
- Ionic melting salt imidazole hydrochloride mediated decarboxylation of (hetero)aromatic carboxylic acidsTetrahedron Letters, 2022, 102,,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , Poly(oxy-1,2-ethanediyl), α-[2-(1-hexadecyl-1H-imidazolium-3-yl)ethyl]-ω-methoxy… Solvents: Tetrahydrofuran , Water ; 5 min, rt; 5 min, rt; rt → 50 °C; 8 h, 50 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water
Reference
- Palladium nanoparticles stabilized by aqueous vesicles self-assembled from a PEGylated surfactant ionic liquid for the chemoselective reduction of nitroarenesCatalysis Communications, 2017, 99, 57-60,
3,4-Dimethylaniline Raw materials
- 2-Amino-4,5-dimethylbenzoic acid
- 4-Iodo-1,2-dimethylbenzene
- 2-(Chloromethyl)-1-methyl-4-nitrobenzene
- N,3-Dimethylaniline
3,4-Dimethylaniline Preparation Products
3,4-Dimethylaniline Suppliers
atkchemica
Gold Member
Audited Supplier
(CAS:95-64-7)3,4-Dimethylaniline
CL12945
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:34
discuss personally
3,4-Dimethylaniline Related Literature
-
1. 1036. Condensation of amines with alloxan: formation of uramils (5-aminobarbituric acids)J. W. Clark-Lewis,J. A. Edgar J. Chem. Soc. 1965 5556
-
Wei Yang,Yu Zhou,Haifeng Sun,Lei Zhang,Fei Zhao,Hong Liu RSC Adv. 2014 4 15007
-
Prabhat Sarkar,Pinaki Saha,Prasanta Ghosh,Chhanda Mukhopadhyay Org. Biomol. Chem. 2023 21 789
-
4. 1035. Reactions of alloxan with aromatic amines: dioxindole-3-carboxyureides and oxindole-3-spiro-5′-oxazolidine-2′,4′-dionesJ. W. Clark-Lewis,J. A. Edgar J. Chem. Soc. 1965 5551
-
5. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Br?nsted and Hammett correlationsO. Rogne J. Chem. Soc. B 1971 1855
-
Majid M. Heravi,Zahra Amiri,Kosar Kafshdarzadeh,Vahideh Zadsirjan RSC Adv. 2021 11 33540
-
Ping-Xin Zhou,Jian-Yi Luo,Lian-Biao Zhao,Yu-Ying Ye,Yong-Min Liang Chem. Commun. 2013 49 3254
-
Biplob Borah,Mihir Patat,Vipin Singh,Murugesan Sivaprakash,Madavi S. Prasad,L. Raju Chowhan Org. Biomol. Chem. 2023 21 1518
-
Suman Ray,Asim Bhaumik,Malay Pramanik,Chhanda Mukhopadhyay RSC Adv. 2014 4 15441
-
Suman Ray,Asim Bhaumik,Malay Pramanik,Chhanda Mukhopadhyay RSC Adv. 2014 4 15441
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-64-7)3,4-Dimethylaniline
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:95-64-7)3,4-Dimethylaniline
99%
500g
197